molecular formula C4H4BrNS B580489 4-Bromo-5-methylthiazole CAS No. 132221-51-3

4-Bromo-5-methylthiazole

Cat. No.: B580489
CAS No.: 132221-51-3
M. Wt: 178.047
InChI Key: MGYPKUHNAMYABF-UHFFFAOYSA-N
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Description

4-Bromo-5-methylthiazole is a heterocyclic compound with the molecular formula C4H4BrNS. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Biochemical Analysis

Biochemical Properties

4-Bromo-5-methylthiazole has been found to play a role in blocking the bradykinin B2 receptors . Bradykinin B2 receptors are proteins that interact with bradykinin, a peptide that causes blood vessels to dilate. By blocking these receptors, this compound can potentially provide therapeutic benefits in conditions such as hereditary angioedema (HAE) and potentially many other diseases .

Cellular Effects

They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . Therefore, it is plausible that this compound could have similar effects on various types of cells and cellular processes.

Molecular Mechanism

As mentioned earlier, it is known to block the bradykinin B2 receptors . This suggests that it may exert its effects at the molecular level through binding interactions with these receptors, potentially leading to changes in cell signaling pathways and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-5-methylthiazole can be synthesized through several methods. One common approach involves the bromination of 5-methylthiazole. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-5-methylthiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of dyes, polymers, and other materials.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-methylthiazole is unique due to the presence of both a bromine atom and a methyl group on the thiazole ring. This specific substitution pattern imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-bromo-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-4(5)6-2-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYPKUHNAMYABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726827
Record name 4-Bromo-5-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132221-51-3
Record name 4-Bromo-5-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-methyl-1,3-thiazole
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